(+)-1-(9-Fluorenyl)ethyl chloroformate

Catalog No.
S1526659
CAS No.
154479-90-0
M.F
C16H13ClO2
M. Wt
272.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-1-(9-Fluorenyl)ethyl chloroformate

CAS Number

154479-90-0

Product Name

(+)-1-(9-Fluorenyl)ethyl chloroformate

IUPAC Name

1-(9H-fluoren-9-yl)ethyl carbonochloridate

Molecular Formula

C16H13ClO2

Molecular Weight

272.72 g/mol

InChI

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3

InChI Key

SFRVOKMRHPQYGE-UHFFFAOYSA-N

SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl

Synonyms

1-(9-fluorenyl)ethyl chloroformate, FLEC

Canonical SMILES

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl

The exact mass of the compound (+)-1-(9-Fluorenyl)ethyl chloroformate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(+)-1-(9-Fluorenyl)ethyl chloroformate ((+)-FLEC, CAS 154479-90-0) is a highly reactive, pre-column chiral derivatizing agent primarily procured for the enantiomeric resolution of primary and secondary amines, including amino acids [1]. By reacting rapidly with amine functional groups to form stable, highly fluorescent diastereomeric carbamates, (+)-FLEC eliminates the need for expensive chiral stationary phases (CSPs) or chiral drift gases in downstream analysis [2]. Its seamless integration into standard reverse-phase high-performance liquid chromatography (HPLC), micellar electrokinetic chromatography (MEKC), and trapped ion mobility spectrometry (TIMS) workflows makes it a highly cost-effective and versatile reagent for pharmaceutical quality control and trace metabolite profiling[1].

Substituting (+)-FLEC with closely related reagents compromises either separation capability, detection sensitivity, or chromatographic control. If a buyer substitutes (+)-FLEC with its achiral analog, 9-fluorenylmethyl chloroformate (FMOC-Cl), the resulting derivatives are enantiomers rather than diastereomers, which completely fail to separate on standard achiral columns or in ion mobility spectrometry [1]. Alternatively, substituting with another common chiral derivatizing agent like Marfey's reagent (FDAA) sacrifices the intense fluorescence profile of the fluorenyl group, forcing reliance on less sensitive UV detection (typically 340 nm) and severely limiting trace-level quantification [2]. Finally, substituting (+)-FLEC with its exact opposite enantiomer, (-)-FLEC, directly reverses the elution and migration order of D- and L-isomers, which can cause catastrophic peak masking if the target trace enantiomer is forced to elute in the tail of the abundant enantiomer [3].

Diastereomeric Resolution in Ion Mobility Spectrometry vs. Achiral Analogs

In trapped ion mobility spectrometry-time-of-flight mass spectrometry (TIMS-TOFMS), (+)-FLEC converts amino acid enantiomers into diastereomers that achieve baseline separation, whereas the achiral analog FMOC-Cl fails to provide any chiral discrimination [1].

Evidence DimensionIon mobility separation (TIMS resolution)
Target Compound Data(+)-FLEC yields an average TIMS resolution (K0/ΔK0) of 115 and mobility differences up to 0.061 cm2/(V s).
Comparator Or BaselineFMOC-Cl yields 0 separation (co-eluting enantiomers).
Quantified DifferenceAbsolute baseline separation capability vs. complete co-elution.
ConditionsTIMS-TOFMS of sodiated derivatized amino acids (e.g., SeMet, Orn) in positive ESI mode.

Enables rapid, simultaneous chiral analysis of multiple amino acids on standard ion mobility mass spectrometers without requiring chiral reference compounds or chiral drift gases.

Trace Detection Sensitivity via Fluorescence vs. UV-Absorbing Reagents

The highly fluorescent fluorenyl moiety of (+)-FLEC allows for significantly lower limits of quantitation (LOQ) compared to traditional UV-dependent chiral derivatizing agents such as Marfey's reagent (FDAA) [1].

Evidence DimensionLimit of Quantitation (LOQ) for derivatized secondary amines
Target Compound Data(+)-FLEC achieves an LOQ of 0.05 µM via fluorescence detection (ex: 260 nm, em: 315 nm).
Comparator Or BaselineMarfey's reagent (FDAA) lacks fluorescence and requires UV detection at 340 nm, resulting in inferior sensitivity.
Quantified DifferenceFluorescence detection yields sub-micromolar LOQs, significantly outperforming standard UV baselines.
ConditionsReversed-phase HPLC with fluorescence vs. UV detection of derivatized amino acids.

Critical for the procurement of reagents intended for quantifying ultra-trace chiral metabolites in volume-limited biological samples.

Chromatographic Elution Order Control vs. (-)-FLEC

The specific stereochemistry of (+)-FLEC dictates the migration order of enantiomers during separation, providing a predictable reversal compared to its opposite enantiomer, (-)-FLEC [1].

Evidence DimensionMigration order of D- and L-amino acid isomers
Target Compound DataWith (+)-FLEC, L-isomers migrate faster than the corresponding D-isomers.
Comparator Or BaselineWith (-)-FLEC, D-isomers migrate faster than the corresponding L-isomers.
Quantified DifferenceComplete reversal of the chromatographic migration sequence.
ConditionsMicellar electrokinetic chromatography (MEKC) using sodium phosphate or sodium borate buffers with SDS.

Allows buyers to strategically procure the specific FLEC enantiomer that ensures their trace target analyte elutes before the abundant enantiomer, preventing peak tailing interference.

High-Throughput Chiral Amino Acid Profiling via TIMS-TOFMS

Because (+)-FLEC forms stable diastereomers that achieve baseline separation in ion mobility fields, it is the optimal reagent for rapidly resolving complex mixtures of proteinogenic amino acids in under 15 minutes without the need for chiral stationary phases [1].

Trace D-Amino Acid Quantification in Biological Matrices

Leveraging the intense fluorescence of the fluorenyl group, (+)-FLEC is highly recommended for quantifying trace levels (sub-micromolar) of D-amino acids in volume-limited samples, such as islet secretions or neurological fluids, where UV-based reagents like Marfey's reagent lack sufficient sensitivity[2].

Enantiomeric Purity Testing in Pharmaceutical QA/QC

In industrial quality control, (+)-FLEC allows laboratories to utilize standard, achiral reversed-phase HPLC systems to verify the chiral purity of synthetic amine APIs. By selecting (+)-FLEC over (-)-FLEC, analysts can deliberately control the elution order to ensure trace enantiomeric impurities elute prior to the main API peak, avoiding tailing overlap [3].

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (92.68%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-15-2023

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